2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrazole ring, a piperidine ring, and a pyrimidine ring. The presence of difluoromethyl and trifluoromethyl groups makes it particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine typically involves multiple steps. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the difluoromethyl group. The piperidine ring is then attached to the pyrazole ring through a carbonyl linkage. Finally, the pyrimidine ring is introduced, and the trifluoromethyl group is added .
Industrial Production Methods
Industrial production methods for this compound are generally optimized for large-scale synthesis. These methods often involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives .
Scientific Research Applications
2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares the pyrazole ring and difluoromethyl group but lacks the piperidine and pyrimidine rings.
Isopyrazam: A fungicide that contains a similar pyrazole ring structure.
Sedaxane: Another fungicide with a related chemical structure.
Uniqueness
What sets 2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine apart is its unique combination of functional groups and ring structures. This combination provides a versatile platform for chemical modifications and enhances its potential for various applications in research and industry .
Properties
IUPAC Name |
[3-(difluoromethyl)-1-methylpyrazol-4-yl]-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F5N5O2/c1-25-8-10(12(24-25)13(17)18)14(27)26-6-3-9(4-7-26)28-15-22-5-2-11(23-15)16(19,20)21/h2,5,8-9,13H,3-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJKUVHRCIEMJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)N2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F5N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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